molecular formula C12H21NaO7S B12655041 Sodium C-(2-ethylhexyl) 2-sulphosuccinate CAS No. 39881-83-9

Sodium C-(2-ethylhexyl) 2-sulphosuccinate

Cat. No.: B12655041
CAS No.: 39881-83-9
M. Wt: 332.35 g/mol
InChI Key: ZNOZEKFDBJRBMI-UHFFFAOYSA-M
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Description

Sodium C-(2-ethylhexyl) 2-sulphosuccinate: is an anionic surfactant with the chemical formula C12H22O7S.Na and a molecular weight of 332.346 g/mol . It is commonly used in various industrial and scientific applications due to its excellent surface-active properties. This compound is typically found as a white to pale yellow solid and is often used in liquid form .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium C-(2-ethylhexyl) 2-sulphosuccinate involves the esterification of maleic anhydride with 2-ethylhexanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions typically include:

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves continuous flow reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through filtration and drying processes .

Chemical Reactions Analysis

Types of Reactions: Sodium C-(2-ethylhexyl) 2-sulphosuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium C-(2-ethylhexyl) 2-sulphosuccinate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Sodium C-(2-ethylhexyl) 2-sulphosuccinate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds and disrupt cell membranes. The molecular targets include lipid bilayers and hydrophobic regions of proteins. The pathways involved in its action are primarily related to its surfactant properties, which facilitate the emulsification and dispersion of various substances .

Comparison with Similar Compounds

Uniqueness: Sodium C-(2-ethylhexyl) 2-sulphosuccinate is unique due to its branched alkyl chain, which imparts distinct surface-active properties compared to linear alkyl chain surfactants. This branching enhances its ability to form stable emulsions and micelles, making it particularly effective in applications requiring strong emulsifying and dispersing capabilities .

Properties

CAS No.

39881-83-9

Molecular Formula

C12H21NaO7S

Molecular Weight

332.35 g/mol

IUPAC Name

sodium;4-(2-ethylhexoxy)-4-oxo-3-sulfobutanoate

InChI

InChI=1S/C12H22O7S.Na/c1-3-5-6-9(4-2)8-19-12(15)10(7-11(13)14)20(16,17)18;/h9-10H,3-8H2,1-2H3,(H,13,14)(H,16,17,18);/q;+1/p-1

InChI Key

ZNOZEKFDBJRBMI-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)COC(=O)C(CC(=O)[O-])S(=O)(=O)O.[Na+]

Origin of Product

United States

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